molecular formula C15H16N6O3 B1672092 tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate CAS No. 1154097-71-8

tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate

Cat. No. B1672092
M. Wt: 328.33 g/mol
InChI Key: HWQQDVNGHZIALS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazole ring, and a triazole ring. These types of compounds are often studied in the field of medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines and their structural analysis provide a foundation for understanding the chemical behavior and potential applications of related compounds. The developed methods enable the formation of novel halo-substituted derivatives, showcasing the versatility of these chemical structures in synthetic chemistry (Ivanov et al., 2017).

  • The study of 1,2,3- and 1,2,4-triazolium salts, pyrazoles, and quinoxalines from diarylnitrilimines and isocyanides expands the scope of synthetic applications for triazolyl and pyrazolyl compounds. This research demonstrates the influence of substituents on the formation of these compounds, indicating the potential for tailored synthesis approaches (Moderhack & Daoud, 2003).

  • Research into the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate highlights its role as an intermediate in the synthesis of target molecules, such as mTOR targeted PROTAC molecules. This study emphasizes the utility of tert-butylated pyrazole derivatives as intermediates in the development of complex therapeutic agents (Zhang et al., 2022).

Potential Pharmacological Applications

  • The investigation of the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one and its derivatives underlines the broad spectrum of biologically active compounds that can be synthesized from pyrazolo[5,1-c][1,2,4]triazine derivatives. These studies hint at the potential pharmacological applications of these compounds, given their structural diversity and reactivity (Mironovich & Shcherbinin, 2014).

  • The synthesis and fungicidal activity of 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds demonstrate the potential application of tert-butylated pyrazole derivatives in agriculture. Some of these compounds displayed significant inhibition against Cercospora arachidicola Hori, showcasing the potential for developing new fungicidal agents (Mao et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include testing it in biological assays or using computational methods to predict its properties .

properties

IUPAC Name

tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQDVNGHZIALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate

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